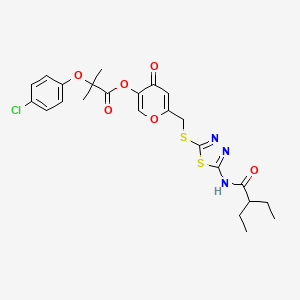
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C24H26ClN3O6S2 and its molecular weight is 552.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic molecule that incorporates several bioactive functional groups. Its structure includes a thiadiazole moiety, a pyran ring, and an ester group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 485.6 g/mol. The unique combination of functional groups allows for diverse interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Thiadiazole Moiety | Known for antimicrobial and anti-inflammatory properties. |
| Pyran Ring | Associated with cytotoxicity against cancer cell lines. |
| Ester Group | Enhances solubility and bioactivity. |
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiadiazole moiety is often correlated with enhanced biological activity due to its ability to interact with microbial enzymes.
Anticancer Activity
The compound has been investigated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival . For example, derivatives based on similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .
The biological activity of this compound is believed to involve multiple pathways:
- Enzyme Interaction : The thiadiazole ring may interact with metal ions in enzyme active sites, inhibiting their function.
- Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it could activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds with structural similarities to our target compound exhibited notable inhibition zones against E. coli and C. albicans .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of structurally related compounds on various cancer cell lines. The study found that certain derivatives showed potent efficacy against MCF-7 cells, with IC50 values ranging from 5.69 to 9.36 µM .
特性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O6S2/c1-5-14(6-2)20(30)26-22-27-28-23(36-22)35-13-17-11-18(29)19(12-32-17)33-21(31)24(3,4)34-16-9-7-15(25)8-10-16/h7-12,14H,5-6,13H2,1-4H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAAJPNKSXPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














